Cas no 1369339-60-5 (3-Ethyl-5-formylthiophene-2-carboxylic acid)

3-Ethyl-5-formylthiophene-2-carboxylic acid is a versatile heterocyclic compound featuring both aldehyde and carboxylic acid functional groups on a thiophene backbone. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and functional materials. The ethyl substituent enhances solubility and modulates electronic properties, while the formyl and carboxyl groups provide reactive sites for further derivatization, such as condensation or nucleophilic addition reactions. This compound is particularly useful in the synthesis of thiophene-based scaffolds, which are prominent in medicinal chemistry due to their bioactivity. Its stability and well-defined reactivity profile ensure consistent performance in synthetic applications.
3-Ethyl-5-formylthiophene-2-carboxylic acid structure
1369339-60-5 structure
商品名:3-Ethyl-5-formylthiophene-2-carboxylic acid
CAS番号:1369339-60-5
MF:C8H8O3S
メガワット:184.212321281433
CID:5700626
PubChem ID:82406704

3-Ethyl-5-formylthiophene-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-716766
    • 3-ETHYL-5-FORMYLTHIOPHENE-2-CARBOXYLIC ACID
    • 3-ETHYL-5-FORMYLTHIOPHENE-2-CARBOXYLICACID
    • 1369339-60-5
    • 2-Thiophenecarboxylic acid, 3-ethyl-5-formyl-
    • 3-Ethyl-5-formylthiophene-2-carboxylic acid
    • インチ: 1S/C8H8O3S/c1-2-5-3-6(4-9)12-7(5)8(10)11/h3-4H,2H2,1H3,(H,10,11)
    • InChIKey: IWHWIXYEPDRABV-UHFFFAOYSA-N
    • ほほえんだ: S1C(C=O)=CC(=C1C(=O)O)CC

計算された属性

  • せいみつぶんしりょう: 184.01941529g/mol
  • どういたいしつりょう: 184.01941529g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 193
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 82.6Ų

じっけんとくせい

  • 密度みつど: 1.355±0.06 g/cm3(Predicted)
  • ふってん: 355.2±42.0 °C(Predicted)
  • 酸性度係数(pKa): 3.20±0.10(Predicted)

3-Ethyl-5-formylthiophene-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-716766-0.5g
3-ethyl-5-formylthiophene-2-carboxylic acid
1369339-60-5 95.0%
0.5g
$699.0 2025-03-12
Enamine
EN300-716766-2.5g
3-ethyl-5-formylthiophene-2-carboxylic acid
1369339-60-5 95.0%
2.5g
$1428.0 2025-03-12
Enamine
EN300-716766-10.0g
3-ethyl-5-formylthiophene-2-carboxylic acid
1369339-60-5 95.0%
10.0g
$3131.0 2025-03-12
Enamine
EN300-716766-1.0g
3-ethyl-5-formylthiophene-2-carboxylic acid
1369339-60-5 95.0%
1.0g
$728.0 2025-03-12
Enamine
EN300-716766-5.0g
3-ethyl-5-formylthiophene-2-carboxylic acid
1369339-60-5 95.0%
5.0g
$2110.0 2025-03-12
Enamine
EN300-716766-0.1g
3-ethyl-5-formylthiophene-2-carboxylic acid
1369339-60-5 95.0%
0.1g
$640.0 2025-03-12
Enamine
EN300-716766-0.25g
3-ethyl-5-formylthiophene-2-carboxylic acid
1369339-60-5 95.0%
0.25g
$670.0 2025-03-12
Enamine
EN300-716766-0.05g
3-ethyl-5-formylthiophene-2-carboxylic acid
1369339-60-5 95.0%
0.05g
$612.0 2025-03-12

3-Ethyl-5-formylthiophene-2-carboxylic acid 関連文献

3-Ethyl-5-formylthiophene-2-carboxylic acidに関する追加情報

Professional Introduction to 3-Ethyl-5-formylthiophene-2-carboxylic Acid (CAS No. 1369339-60-5)

3-Ethyl-5-formylthiophene-2-carboxylic acid, with the chemical formula C8H8O3, is a significant compound in the field of organic synthesis and pharmaceutical research. This compound belongs to the thiophene derivatives, which are widely recognized for their diverse biological activities and potential applications in medicinal chemistry. The CAS number 1369339-60-5 uniquely identifies this molecule, distinguishing it from other isomers and analogs in the chemical database.

The structural framework of 3-Ethyl-5-formylthiophene-2-carboxylic acid consists of a thiophene ring substituted with an ethyl group at the 3-position and a formyl group at the 5-position. This particular arrangement of functional groups makes it a versatile intermediate in the synthesis of more complex molecules. The presence of both electron-donating and electron-withdrawing groups on the thiophene core enhances its reactivity, making it a valuable building block for further chemical modifications.

In recent years, there has been growing interest in thiophene derivatives due to their remarkable pharmacological properties. Research has demonstrated that these compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The formyl group in 3-Ethyl-5-formylthiophene-2-carboxylic acid is particularly noteworthy, as it can participate in various chemical reactions such as condensation, alkylation, and oxidation, facilitating the synthesis of more intricate molecular structures.

One of the most compelling aspects of 3-Ethyl-5-formylthiophene-2-carboxylic acid is its potential application in drug discovery. The thiophene scaffold is a common motif in many bioactive molecules, and modifications to this core structure can lead to novel therapeutic agents. For instance, studies have shown that thiophene derivatives can interact with biological targets such as enzymes and receptors, modulating their activity and potentially treating various diseases.

The formyl group at the 5-position of 3-Ethyl-5-formylthiophene-2-carboxylic acid provides an excellent site for further functionalization. This group can be easily converted into other functional moieties such as alcohols, amides, or esters, depending on the desired outcome. Such transformations are crucial in medicinal chemistry, where precise control over molecular structure is essential for achieving optimal pharmacological effects.

In academic research, 3-Ethyl-5-formylthiophene-2-carboxylic acid has been utilized as a key intermediate in the synthesis of more complex heterocyclic compounds. These derivatives have shown promise in various preclinical studies, highlighting their potential as lead compounds for drug development. The ability to modify the thiophene core while maintaining its inherent biological activity makes this compound an attractive candidate for further exploration.

The pharmaceutical industry has also recognized the significance of thiophene derivatives like 3-Ethyl-5-formylthiophene-2-carboxylic acid. Researchers are continuously investigating new synthetic routes to optimize its production and scalability. Advances in synthetic methodologies have enabled the efficient preparation of this compound, making it more accessible for industrial applications. This accessibility is crucial for large-scale drug development programs.

The versatility of 3-Ethyl-5-formylthiophene-2-carboxylic acid extends beyond pharmaceutical applications. It has found utility in materials science and agrochemical research as well. For example, certain thiophene derivatives exhibit interesting electronic properties, making them suitable for use in organic semiconductors and conductive polymers. Additionally, these compounds can be incorporated into agrochemical formulations to enhance their efficacy and environmental compatibility.

The synthesis of 3-Ethyl-5-formylthiophene-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common approach involves the Friedel-Crafts acylation of thiophene followed by selective functionalization at specific positions using appropriate reagents. These synthetic strategies have been refined over time to improve yield and purity, ensuring that researchers have access to high-quality starting materials for their experiments.

In conclusion, 3-Ethyl-5-formylthiophene-2-carboxylic acid (CAS No. 1369339-60-5) is a multifaceted compound with significant potential in various fields of chemistry and biology. Its unique structural features make it a valuable intermediate for synthesizing complex molecules with diverse biological activities. As research continues to uncover new applications for thiophene derivatives, compounds like this will remain at the forefront of scientific innovation.

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